2-(3,4-Dimethoxyphenyl)piperidine

Description

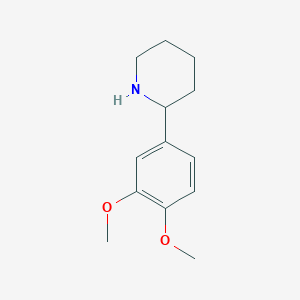

2-(3,4-Dimethoxyphenyl)piperidine is a heterocyclic amine featuring a six-membered piperidine ring substituted at the 2-position with a 3,4-dimethoxyphenyl group.

Properties

CAS No. |

383128-08-3 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)piperidine |

InChI |

InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3 |

InChI Key |

BMPMIILNGJEFHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCCN2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a base such as sodium hydroxide or piperidine itself . The reaction typically takes place in an ethanol solvent under reflux conditions. The resulting product is then purified through crystallization or chromatography techniques .

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The compound is also used in the development of new drugs and therapeutic agents .

In the industrial sector, piperidine derivatives are employed in the production of agrochemicals, dyes, and polymers . Their versatility and reactivity make them valuable intermediates in various chemical processes .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Structural Comparison with Similar Piperidine Derivatives

The 3,4-dimethoxyphenyl moiety is a common feature in several piperidine-based compounds, but variations in substitution patterns and additional functional groups lead to distinct pharmacological profiles. Key structural analogs include:

Table 1: Structural Features of Selected Piperidine Derivatives

Key Observations :

- Positional Isomerism : The placement of the 3,4-dimethoxyphenyl group (e.g., C2 in this compound vs. C4 in RP58866) alters molecular conformation and target selectivity.

- Functional Group Additions : Amidation (Rip-B) or alkylation (RP58866) introduces hydrophobicity or hydrogen-bonding capacity, influencing bioavailability and receptor binding .

- Hybrid Structures: RAJI combines a piperidine fragment with an indolinone scaffold, broadening its reactivity and biological interactions .

Pharmacological and Functional Comparisons

Key Findings :

- Cardiovascular Effects : RP58866’s inhibition of HERG channels highlights the role of 3,4-dimethoxy groups in enhancing affinity for potassium channels, relevant to arrhythmia treatment .

- Toxicity Divergence: RAJI’s phytotoxicity contrasts with the low toxicity of the pyrimidine derivative, underscoring how structural modifications (e.g., indolinone vs. pyrimidine) drastically alter safety profiles .

Biological Activity

2-(3,4-Dimethoxyphenyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 3,4-dimethoxybenzaldehyde in the presence of reducing agents. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in breast cancer models .

- Anti-inflammatory Properties : Compounds derived from piperidine have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound showed up to 85% inhibition of TNF-α at specific concentrations .

- Neuroprotective Effects : The compound is also being investigated for its neuroprotective potential. Studies have indicated that certain piperidine derivatives can protect against glutamate-induced neurotoxicity in neuronal cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the piperidine ring or the aromatic moiety can significantly influence its pharmacological properties. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased anticancer activity |

| Alteration of methoxy positions | Enhanced anti-inflammatory effects |

| Substitution on the piperidine nitrogen | Improved neuroprotective properties |

Case Studies

-

Cytotoxicity in Cancer Models :

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent . -

Inhibition of Inflammatory Cytokines :

In vitro experiments showed that derivatives exhibited significant inhibition of TNF-α and IL-6 release from activated macrophages, suggesting potential use in treating inflammatory diseases . -

Neuroprotective Mechanisms :

Research on neuroprotection revealed that this compound could reduce oxidative stress markers in neuronal cells subjected to excitotoxicity. This suggests its utility in neurodegenerative disease models .

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)piperidine, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives can be synthesized via Mannich reactions or by reacting pre-functionalized aryl halides with piperidine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization may include:

- Catalyst selection : Use of bases like K₂CO₃ or piperidine itself to drive deprotonation.

- Temperature control : Reactions are typically conducted at 80–100°C to balance yield and side-product formation.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., acetonitrile) improves purity .

Q. Key Data :

| Parameter | Typical Range |

|---|---|

| Reaction Time | 4–24 hours |

| Yield | 40–70% |

| Purity (HPLC) | ≥95% |

Q. How can structural confirmation of this compound derivatives be achieved?

Structural characterization relies on multi-spectral analysis :

- ¹H/¹³C NMR : Confirm the presence of piperidine protons (δ 1.5–3.0 ppm) and methoxy groups (δ 3.7–3.9 ppm). Aromatic protons from the dimethoxyphenyl moiety appear at δ 6.7–7.2 ppm .

- IR Spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Q. What in silico tools are available to predict the toxicity of this compound derivatives?

Tools like GUSAR and ProTox-II predict acute toxicity (e.g., LD₅₀) and organ-specific risks. For example, GUSAR uses QSAR models to estimate rodent toxicity based on structural fragments .

Q. Example Prediction :

| Compound | Predicted LD₅₀ (mg/kg) |

|---|---|

| Derivative A | 250 |

| Derivative B | 480 |

Advanced Research Questions

Q. How do electronic effects of substituents on the dimethoxyphenyl ring influence biological activity?

The 3,4-dimethoxy groups enhance electron-donating effects, increasing binding affinity to targets like adenosine receptors. Modifications (e.g., replacing -OCH₃ with -CF₃) can alter pharmacokinetics:

- Lipophilicity : LogP increases with electron-withdrawing groups, affecting blood-brain barrier penetration.

- SAR Studies : Piperidine derivatives with bulkier substituents show reduced off-target activity in CNS studies .

Data Contradiction Alert : Some studies report conflicting binding affinities for enantiomers. Resolution requires chiral HPLC and in vitro assays to isolate active stereoisomers .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of piperidine).

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability. For example, ester prodrugs of this compound improve oral absorption .

- Dose Adjustment : In vivo efficacy may require higher doses due to first-pass metabolism.

Q. How can reaction scalability be addressed for multi-gram synthesis without compromising yield?

- Flow Chemistry : Continuous reactors reduce exothermic risks and improve mixing for large-scale Mannich reactions.

- Solvent Recycling : Recovery of DMF or acetonitrile via distillation reduces costs.

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., FTIR) ensures consistent intermediate quality .

Q. What computational methods elucidate the mechanism of action for this compound in neurological targets?

Q. How do stability studies inform storage conditions for lab-scale batches?

Q. What analytical techniques detect trace impurities in synthesized batches?

Q. How are structure-activity relationships (SAR) validated across diverse biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.